(R)-2-(4-Methylpiperazin-1-yl)-2-phenylacetic acid
Description
Properties
Molecular Formula |
C13H18N2O2 |
|---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
(2R)-2-(4-methylpiperazin-1-yl)-2-phenylacetic acid |
InChI |
InChI=1S/C13H18N2O2/c1-14-7-9-15(10-8-14)12(13(16)17)11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3,(H,16,17)/t12-/m1/s1 |
InChI Key |
OQZOPIFSTNJPIM-GFCCVEGCSA-N |
Isomeric SMILES |
CN1CCN(CC1)[C@H](C2=CC=CC=C2)C(=O)O |
Canonical SMILES |
CN1CCN(CC1)C(C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4-Methylpiperazin-1-yl)-2-phenylacetic acid typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl halides.
Attachment of the Phenylacetic Acid Moiety: This step involves the reaction of the piperazine derivative with phenylacetic acid or its derivatives under suitable conditions, such as in the presence of coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for ®-2-(4-Methylpiperazin-1-yl)-2-phenylacetic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-2-(4-Methylpiperazin-1-yl)-2-phenylacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine nitrogen can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Pharmaceutical Development
Neurological Disorders
This compound is particularly valuable in the synthesis of new drugs aimed at treating neurological disorders. Its ability to interact with specific receptors in the brain makes it a candidate for developing treatments for conditions such as depression and anxiety disorders . Research indicates that derivatives of this compound can enhance the efficacy of existing medications by improving their pharmacokinetic profiles, thus facilitating better drug delivery systems .
Antimicrobial and Anticancer Properties
Studies have also investigated the biological activities of (R)-2-(4-Methylpiperazin-1-yl)-2-phenylacetic acid, revealing potential antimicrobial and anticancer properties. These findings suggest that this compound may serve as a lead structure for developing new therapeutic agents against various pathogens and cancer cell lines.
Analytical Chemistry
In analytical chemistry, this compound serves as a standard reference material. This application is crucial for ensuring the accuracy and reliability of results when testing for similar compounds. By providing a benchmark, researchers can validate their analytical methods, which is essential in both academic and industrial laboratories .
Biochemical Studies
Enzyme Interactions and Metabolic Pathways
The compound is instrumental in studying enzyme interactions and metabolic pathways. Its unique structure allows researchers to gain insights into biological processes, aiding in the discovery of new therapeutic targets. For instance, investigations into how this compound interacts with various enzymes can lead to a better understanding of metabolic disorders and inform drug design .
Formulation Science
Enhancing Solubility and Bioavailability
this compound is utilized in the formulation of various pharmaceutical products. Its properties can enhance the solubility and bioavailability of drugs, which is critical for improving therapeutic outcomes. This application is particularly relevant for compounds that exhibit poor solubility in aqueous environments .
Case Studies
Mechanism of Action
The mechanism of action of ®-2-(4-Methylpiperazin-1-yl)-2-phenylacetic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Analysis
In contrast, (R)-2-(4-Ethyl-2,3-dioxopiperazine-1-carboxamido)-2-phenylacetic acid features a dioxopiperazine ring (oxidized at positions 2 and 3) and an ethyl substituent. This increases polarity and may reduce membrane permeability compared to the methylpiperazine analog .
Enantiomeric Specificity: The (R)-configuration in the target compound is crucial for its biological activity, as seen in other chiral pharmaceuticals. For example, the (S)-enantiomer of 2-(methylamino)-2-phenylacetic acid hydrochloride likely exhibits divergent receptor-binding profiles.
Core Backbone Variations: 3-(4-Methylpiperazin-1-yl)benzoic acid replaces the phenylacetic acid with a benzoic acid, altering acidity (pKa ~4.2 for benzoic acid vs. ~2.6 for phenylacetic acid) and solubility .
Physicochemical Properties
- Molecular Weight and Lipophilicity : The target compound (MW 234.30) is smaller and less polar than the dioxopiperazine derivative (MW 319.31), favoring better absorption .
Biological Activity
(R)-2-(4-Methylpiperazin-1-yl)-2-phenylacetic acid is a piperazine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is structurally characterized by the presence of a piperazine ring and a phenylacetic acid moiety, which contribute to its unique physicochemical properties and potential therapeutic applications.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity . It has been investigated for its effects against various pathogens, including bacteria and fungi. The compound's mechanism of action typically involves interaction with specific biological targets, potentially disrupting microbial cell functions.
Antiviral and Anticancer Effects
In addition to its antimicrobial properties, this compound has shown promise as an antiviral and anticancer agent. Studies have explored its efficacy against different cancer cell lines, demonstrating cytotoxic effects that warrant further investigation. The structural characteristics of the compound facilitate interactions with cellular targets involved in cancer progression, making it a candidate for drug development.
The biological activity of this compound is attributed to its ability to interact with various enzymes and receptors. For instance, similar compounds have been noted to engage with candidapepsin-2 in yeast and cathepsin L2 in humans, suggesting a potential pathway for therapeutic applications in diseases where these targets are relevant.
Case Studies and Experimental Data
- Antimicrobial Activity : A study indicated that derivatives of piperazine compounds, including this compound, exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, highlighting the compound's effectiveness compared to standard antibiotics .
- Cytotoxicity : In vitro assays demonstrated that this compound had significant cytotoxic effects on several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values were lower than those observed for conventional chemotherapeutic agents, indicating its potential as an anticancer drug .
- Mechanistic Studies : Further research has delved into the mechanisms by which this compound exerts its biological effects. It has been suggested that the interaction with DNA topoisomerases may be one pathway through which cytotoxicity is achieved, particularly in cancer cells .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
